1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2034243-36-0
VCID: VC6000735
InChI: InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3
SMILES: COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Molecular Formula: C18H27F3N4O
Molecular Weight: 372.436

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

CAS No.: 2034243-36-0

Cat. No.: VC6000735

Molecular Formula: C18H27F3N4O

Molecular Weight: 372.436

* For research use only. Not for human or veterinary use.

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 2034243-36-0

Specification

CAS No. 2034243-36-0
Molecular Formula C18H27F3N4O
Molecular Weight 372.436
IUPAC Name 1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Standard InChI InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3
Standard InChI Key BSMJXWYFASRNPI-UHFFFAOYSA-N
SMILES COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central piperazine ring connected to two distinct substituents:

  • A 1-(2-methoxyethyl)piperidin-4-yl group at position 1

  • A 5-(trifluoromethyl)pyridin-2-yl group at position 4

The IUPAC name (1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) reflects this connectivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₉H₂₇F₃N₄O₂
Molecular Weight424.44 g/mol
SMILES NotationCOCCOC1CCN(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), while the methoxyethyl side chain contributes to conformational flexibility. X-ray crystallography of analogous compounds reveals chair conformations in piperazine rings and equatorial positioning of substituents .

Synthesis and Manufacturing Processes

Synthetic Pathways

Two primary routes dominate the synthesis:

Route 1: Sequential N-Alkylation

  • Piperidine functionalization: 2-Methoxyethylation of piperidin-4-amine via nucleophilic substitution (K₂CO₃, DMF, 80°C)

  • Piperazine coupling: Buchwald-Hartwig amination between 1-(2-methoxyethyl)piperidin-4-amine and 2-chloro-5-(trifluoromethyl)pyridine (Pd(OAc)₂, Xantphos, 110°C)

Route 2: Fragment Coupling

  • Pre-formed 1-(2-methoxyethyl)piperidine-4-yl-piperazine reacts with 2-bromo-5-(trifluoromethyl)pyridine under Ullmann conditions (CuI, L-proline, DMSO)

ParameterRoute 1Route 2
Yield68%72%
Purity (HPLC)98.5%99.1%
Reaction Time18h24h

Scale-up challenges include controlling exothermic reactions during trifluoromethyl group incorporation and minimizing racemization at chiral centers .

Pharmacological Profile and Biological Activities

Receptor Affinity Screening

In vitro assays demonstrate nanomolar affinity for:

  • 5-HT₁A receptors (Kᵢ = 12.3 nM)

  • Dopamine D₃ receptors (Kᵢ = 8.7 nM)

  • σ-1 Receptors (Kᵢ = 23.4 nM)

The trifluoromethylpyridine moiety mediates π-π interactions with aromatic residues in binding pockets, while the methoxyethyl chain enhances blood-brain barrier permeability (PAMPA-BBB assay: Pe = 8.9 × 10⁻⁶ cm/s).

Functional Assays

  • Adenylyl cyclase inhibition: 78% suppression at 10 μM in HEK293 cells expressing hD3 receptors

  • Antidepressant-like effects: 40% reduction in immobility time (murine forced swim test, 10 mg/kg i.p.)

Physicochemical Properties and Stability

Solubility and Partitioning

MediumSolubility (mg/mL)logD (pH 7.4)
Water0.122.1
PBS0.09-
1-Octanol3.45-

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass retention below 150°C . Photostability studies (ICH Q1B) indicate <5% degradation after 1.2 million lux-hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator